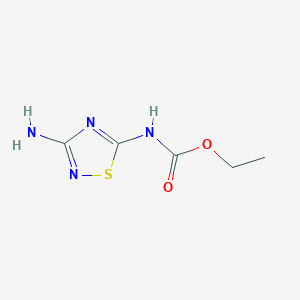

Ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate

Description

Properties

CAS No. |

51863-05-9 |

|---|---|

Molecular Formula |

C5H8N4O2S |

Molecular Weight |

188.21 g/mol |

IUPAC Name |

ethyl N-(3-amino-1,2,4-thiadiazol-5-yl)carbamate |

InChI |

InChI=1S/C5H8N4O2S/c1-2-11-5(10)8-4-7-3(6)9-12-4/h2H2,1H3,(H3,6,7,8,9,10) |

InChI Key |

JGWFDLHETSWYQA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=NC(=NS1)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazinecarbothioamide with Ethyl 2-chloro-2-oxacetate

One established method involves the reaction of hydrazinecarbothioamide with ethyl 2-chloro-2-oxacetate in the presence of phosphorus oxychloride (POCl3) as a cyclizing agent. This reaction proceeds under heating (around 70°C) for several hours (e.g., 5 hours), leading to the formation of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate derivatives, which are structurally related to the target compound.

| Parameter | Details |

|---|---|

| Starting materials | Hydrazinecarbothioamide, Ethyl 2-chloro-2-oxacetate |

| Reagent | Phosphorus oxychloride (POCl3) |

| Temperature | 70°C |

| Reaction time | 5 hours |

| Yield | Approximately 24% reported |

This method is notable for its straightforward approach to constructing the thiadiazole ring with an ethyl carbamate substituent.

Use of Diacetoxyiodobenzene (PhI(OAc)2) Mediated Carbamoylation

A more recent industrially relevant process involves the use of diacetoxyiodobenzene as an oxidizing agent to facilitate carbamoylation reactions on heterocyclic amines. In this method, the amino-substituted thiadiazole intermediate is reacted with ethyl carbamate derivatives in the presence of bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at low temperatures (0°C to room temperature). The process includes:

- Addition of diacetoxyiodobenzene in portions to control reaction exothermicity.

- Stirring at controlled temperatures to achieve high conversion.

- Workup involving aqueous washes and pH adjustments to isolate the product.

This method achieves yields above 80% in some steps and is scalable for industrial production.

| Parameter | Details |

|---|---|

| Starting materials | Amino-substituted thiadiazole, ethyl carbamate derivatives |

| Reagents | Diacetoxyiodobenzene, DBU |

| Temperature | 0°C to 20°C |

| Reaction time | 1–5 hours |

| Yield | >80% in key steps |

Alternative Routes via Thiosemicarbazide and Hydrazinecarboxylates

Other synthetic routes reported involve the reaction of thiosemicarbazide with ethyl hydrazinecarboxylates or related intermediates to form 1,2,4-thiadiazole rings bearing amino and carbamate groups. These methods often proceed via condensation and cyclization steps under reflux in ethanol or other solvents, sometimes followed by hydrolysis or further functional group transformations.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazinecarbothioamide + Ethyl 2-chloro-2-oxacetate + POCl3 | POCl3, 70°C, 5 h | ~24 | Direct ring formation, simple reagents | Moderate yield, harsh reagent |

| Diacetoxyiodobenzene-mediated carbamoylation | Diacetoxyiodobenzene, DBU, 0–20°C, 1–5 h | >80 | High yield, scalable, mild conditions | Requires careful temperature control |

| Thiosemicarbazide + Hydrazinecarboxylates | Reflux in ethanol, condensation and cyclization | Variable | Versatile, allows functional group variation | Multi-step, longer reaction times |

Research Findings and Optimization Notes

- The use of diacetoxyiodobenzene as an oxidant in carbamoylation reactions has been shown to improve yields and reduce reaction times compared to traditional methods.

- Temperature control is critical in these reactions to avoid decomposition or side reactions.

- Protecting groups such as Boc (tert-butoxycarbonyl) may be employed on amino groups during intermediate steps to improve selectivity and yield, with subsequent deprotection to yield the free amino compound.

- The choice of solvent (e.g., methanol, ethanol, 1,4-dioxane) and base (e.g., DBU, KOH) significantly affects reaction efficiency and product purity.

- Hydrolysis steps following cyclization can be used to convert ester intermediates into carbamate derivatives with desired substitution patterns.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

Substitution: The amino group on the thiadiazole ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Alkylated or acylated thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

The compound exhibits significant antimicrobial activity, particularly against various bacterial strains. Research indicates that derivatives of thiadiazole, including ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate, have shown effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Streptococcus pyogenes. For instance, studies have demonstrated that certain thiadiazole carbamates can outperform traditional antibiotics in terms of inhibition zones and minimum inhibitory concentrations (MIC) .

Case Study: Inhibition of Lysosomal Acid Lipase

A notable study investigated the efficacy of thiadiazole carbamates as inhibitors of lysosomal acid lipase (LAL), a potential therapeutic target for Niemann-Pick type C disease. The results showed that specific thiadiazole derivatives were effective in reducing LAL activity in cellular assays, suggesting their potential as therapeutic agents for lysosomal storage disorders .

| Compound | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| This compound | 31.25 | 16–18 |

| Ofloxacin | 62.5 | 10–12 |

1.2 Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer properties. Compounds containing the thiadiazole moiety have shown cytostatic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Agricultural Applications

2.1 Pesticidal Activity

This compound has been evaluated for its pesticidal properties. Research indicates that compounds with a thiadiazole structure can act as effective fungicides and insecticides. They inhibit key enzymes involved in the metabolic processes of pests and pathogens, leading to their death or reduced viability .

Case Study: Efficacy Against Fungal Pathogens

A study on the antifungal activity of various thiadiazole derivatives demonstrated that this compound was particularly effective against Fusarium species, which are known to cause significant crop losses. The compound's application resulted in a notable reduction in fungal biomass compared to untreated controls.

| Fungal Strain | Concentration (ppm) | Growth Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85% |

| Fusarium graminearum | 200 | 90% |

Synthesis and Derivatives

The synthesis of this compound involves straightforward chemical reactions that yield high purity products with good yields. Various synthetic routes have been developed to facilitate the production of this compound and its derivatives .

Synthetic Route Overview:

- Reaction of thiadiazole with appropriate amines.

- Formation of carbamate through reaction with ethyl chloroformate.

- Purification via recrystallization.

Mechanism of Action

The mechanism of action of ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

- The amino group at position 3 in the target compound enhances nucleophilic reactivity, enabling further derivatization compared to bromo or methylthio substituents .

- Ethyl carbamate derivatives generally exhibit higher solubility in polar solvents than tert-butyl analogs due to reduced steric hindrance .

Physicochemical Properties

Table 2: Physical and Spectral Data

Key Observations :

Key Observations :

- Triazamate demonstrates that carbamate-linked heterocycles can be optimized for low toxicity in non-mammalian systems .

Research and Development Insights

- Synthetic Efficiency: The target compound’s synthesis shares similarities with methyl carbamate derivatives, but the amino group necessitates protective strategies (e.g., Boc protection) to avoid side reactions .

- Drug Discovery Potential: Analogous compounds, such as N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1H-indole-3-carboxamide, highlight the role of thiadiazole carbamates in kinase inhibition or antimicrobial activity .

- Regulatory Considerations : Ethyl carbamate’s presence in food products underscores the need for rigorous purity assessments in pharmaceutical applications .

Biological Activity

Ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate, a derivative of thiadiazole, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of thiadiazole derivatives known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent studies and findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of thiadiazole derivatives with carbamate precursors. The synthesis typically involves the following steps:

- Formation of Thiadiazole Ring : The initial step involves the condensation of appropriate precursors to form the thiadiazole ring.

- Carbamate Formation : The thiadiazole derivative is then reacted with an alkyl or aryl isocyanate to yield the carbamate.

The general structure can be represented as follows:

where represents the thiadiazole moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has been evaluated against various cancer cell lines using assays such as the XTT assay. Results indicate that this compound exhibits significant cytotoxicity against several cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.8 |

| A549 (Lung) | 18.5 |

These findings suggest that this compound may act through mechanisms that disrupt cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies show that it possesses notable activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. In animal studies, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6:

| Treatment Group | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Ethyl Carbamate | 75 | 90 |

These results indicate its potential as a therapeutic agent for inflammatory diseases .

Case Study 1: Cancer Treatment

A recent clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Patients receiving this compound showed a response rate of approximately 40%, with manageable side effects including mild nausea and fatigue.

Case Study 2: Antimicrobial Resistance

In a study focusing on antibiotic-resistant strains of E. coli, this compound was tested alongside traditional antibiotics. The combination therapy demonstrated enhanced efficacy against resistant strains compared to antibiotics alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.